molecular formula C11H15NO B1360925 3-[(3-Methylphenoxy)methyl]azetidine CAS No. 954223-60-0

3-[(3-Methylphenoxy)methyl]azetidine

Cat. No. B1360925
M. Wt: 177.24 g/mol
InChI Key: NXHZMIARFCXZBW-UHFFFAOYSA-N
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Description

“3-[(3-Methylphenoxy)methyl]azetidine” is a chemical compound that is part of a collection of unique chemicals provided by Sigma-Aldrich . It is sold in the form of a solid .


Synthesis Analysis

Azetidines, the class of compounds to which “3-[(3-Methylphenoxy)methyl]azetidine” belongs, can be synthesized through various methods. One such method involves the reduction of azetidinones (β-lactams) with lithium aluminium hydride . Another method involves the transformation of appropriately substituted oxiranes via ring transformation .


Molecular Structure Analysis

The molecular structure of “3-[(3-Methylphenoxy)methyl]azetidine” can be represented by the SMILES string CC1=CC (OC2CNC2)=CC=C1.Cl .


Chemical Reactions Analysis

Azetidines, including “3-[(3-Methylphenoxy)methyl]azetidine”, are known for their unique reactivity, which is driven by a considerable ring strain . This reactivity can be triggered under appropriate reaction conditions .


Physical And Chemical Properties Analysis

“3-[(3-Methylphenoxy)methyl]azetidine” is a solid at room temperature . The SMILES string representation of its molecular structure is CC1=CC (OC2CNC2)=CC=C1.Cl .

Scientific Research Applications

Synthesis and Spectroscopic Properties

The synthesis and spectroscopic properties of azetidine derivatives, including 3-[(3-Methylphenoxy)methyl]azetidine, have been extensively studied. For example, Lie Ken Jie and Syed-rahmatullah (1992) focused on the synthesis of long-chain aza, aziridine, and azetidine fatty esters, characterizing them using 1H NMR and 13C NMR spectral analysis. This research highlights the complex nature of azetidine compounds and their importance in chemical analysis (Lie Ken Jie & Syed-rahmatullah, 1992).

Azetidine Iminosugars Synthesis

The synthesis of polyhydroxylated azetidine iminosugars from d-glucose was conducted by Lawande et al. (2015). They explored the glycosidase inhibitory activity of these compounds, indicating their potential in biochemical applications and as a basis for developing new pharmaceuticals (Lawande et al., 2015).

Role in Drug Discovery

Azetidines, including the 3-[(3-Methylphenoxy)methyl] variant, are recognized for their value in drug discovery. Denis et al. (2018) described the synthesis of 3,3-Diarylazetidines, highlighting their potential for being converted into drug-like compounds. This underscores the significance of azetidines in medicinal chemistry (Denis et al., 2018).

Catalysis and Chemical Synthesis

Azetidines play a crucial role in various catalytic processes. He et al. (2012) developed methods to synthesize azetidine compounds, emphasizing their utility in organic synthesis and highlighting the functionalization of unactivated C-H bonds (He et al., 2012).

Azetidin-3-ones Synthesis

Research by Ye, He, and Zhang (2011) on the synthesis of azetidin-3-ones through gold-catalyzed intermolecular oxidation of alkynes demonstrates the versatility of azetidine derivatives in the synthesis of functionalized compounds, contributing to the field of organic chemistry (Ye, He, & Zhang, 2011).

Metabotropic Glutamate Receptor Research

Azetidine derivatives have been used in neurological research, particularly in studying metabotropic glutamate receptors. Manahan‐Vaughan and Reymann (1996) explored the role of azetidine-based compounds in long-term potentiation, an important process in memory and learning (Manahan‐Vaughan & Reymann, 1996).

Applications in Synthetic Chemistry

Mehra et al. (2017) discussed the recent developments in synthetic strategies towards functionalized azetidines. Their work highlights the versatility of azetidines as heterocyclic synthons in synthetic chemistry, emphasizing their potential in peptidomimetic and nucleic acid chemistry (Mehra et al., 2017).

Safety And Hazards

“3-[(3-Methylphenoxy)methyl]azetidine” is classified as an eye irritant (Eye Irrit. 2) and a skin irritant (Skin Irrit. 2) . The safety information includes the hazard statements H315 and H319, and the precautionary statements P305 + P351 + P338 .

Future Directions

Azetidines, including “3-[(3-Methylphenoxy)methyl]azetidine”, have been the focus of recent advances in chemistry and reactivity . Future directions include further exploration of the synthesis, reactivity, and application of azetidines .

properties

IUPAC Name

3-[(3-methylphenoxy)methyl]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-9-3-2-4-11(5-9)13-8-10-6-12-7-10/h2-5,10,12H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXHZMIARFCXZBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10647905
Record name 3-[(3-Methylphenoxy)methyl]azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-Methylphenoxy)methyl]azetidine

CAS RN

954223-60-0
Record name 3-[(3-Methylphenoxy)methyl]azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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